molecular formula C4H10N2OS B15296472 (1-Imino-1-oxo-thietan-3-yl)methanamine

(1-Imino-1-oxo-thietan-3-yl)methanamine

Cat. No.: B15296472
M. Wt: 134.20 g/mol
InChI Key: NLSKRAOQFIQKGY-UHFFFAOYSA-N
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Description

(1-Imino-1-oxo-thietan-3-yl)methanamine is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring substituted with an imino-oxo group and a primary amine (-CH2NH2) at the 3-position. The thietane ring introduces significant ring strain, while the imino-oxo moiety contributes to unique electronic properties.

Properties

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

(1-imino-1-oxothietan-3-yl)methanamine

InChI

InChI=1S/C4H10N2OS/c5-1-4-2-8(6,7)3-4/h4,6H,1-3,5H2

InChI Key

NLSKRAOQFIQKGY-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=N)=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Imino-1-oxo-thietan-3-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the thietane ring.

Industrial Production Methods

Industrial production methods for (1-Imino-1-oxo-thietan-3-yl)methanamine are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Imino-1-oxo-thietan-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thietane derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thietane derivatives.

Scientific Research Applications

(1-Imino-1-oxo-thietan-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Imino-1-oxo-thietan-3-yl)methanamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction is facilitated by the reactive nature of the thietane ring, which can undergo ring-opening reactions to form stable adducts with target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares (1-Imino-1-oxo-thietan-3-yl)methanamine with two structurally related compounds: Tryptamine () and 1-(2-Thienyl)-1-aminoethane ().

Property (1-Imino-1-oxo-thietan-3-yl)methanamine Tryptamine 1-(2-Thienyl)-1-aminoethane
Molecular Formula C4H7N2OS (inferred) C10H12N2 C6H9NS
Molecular Weight (g/mol) ~131.18 (calculated) 160.22 127.21
Core Structure Thietane (4-membered S-ring) with imino-oxo Indole (bicyclic N-heterocycle) Thiophene (5-membered aromatic S-ring)
Amine Group Primary (-CH2NH2) Primary (-CH2CH2NH2) Primary (-CH(NH2)CH3)
Key Functional Groups Sulfur, imino-oxo, amine Indole, ethylamine Thiophene, ethylamine
Aromaticity Non-aromatic Aromatic (indole) Aromatic (thiophene)
Ring Strain High (4-membered ring) Low Low

Reactivity and Stability

  • Thietane Derivatives: High ring strain increases reactivity, favoring ring-opening reactions. The imino-oxo group may stabilize intermediates in synthetic pathways.
  • Tryptamine : The indole ring is prone to electrophilic substitution, limiting stability under acidic conditions.
  • Thiophene Derivatives : Aromaticity confers resistance to oxidation but allows for functionalization at the α-positions.

Research Findings and Implications

Virtual Screening Considerations

Structural similarity metrics (e.g., Tanimoto coefficient) may group these compounds differently based on functional groups versus core heterocycles . For example:

  • Functional Group Similarity : The primary amine group links all three compounds, suggesting overlapping receptor targets.

Metabolic and Pharmacokinetic Insights

  • Tryptamine: Rapid metabolism via monoamine oxidase (MAO) limits bioavailability.
  • Thietane Derivatives: Ring strain may accelerate metabolic degradation, but the imino-oxo group could introduce MAO resistance.

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